2-(Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
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Overview
Description
2-(Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a methoxycarbonyl group and a carboxylic acid group attached to the tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the tetrahydroisoquinoline ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-(Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the methoxycarbonyl and carboxylic acid groups.
2-(Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group.
Properties
Molecular Formula |
C12H13NO4 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-methoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c1-17-12(16)13-7-6-8-4-2-3-5-9(8)10(13)11(14)15/h2-5,10H,6-7H2,1H3,(H,14,15) |
InChI Key |
KZFWIMQCWWZZAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)O |
Origin of Product |
United States |
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